2-Hydroxy-3,5-diiodobenzaldehyde oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5I2NO2 |
|---|---|
Molecular Weight |
388.93 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C7H5I2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+ |
InChI Key |
AWHTXWWYRMLYCM-XCVCLJGOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/O)O)I)I |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)I)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 3,5 Diiodobenzaldehyde Oxime
Precursor Synthesis: Advanced Routes to 2-Hydroxy-3,5-diiodobenzaldehyde
The synthesis of the direct precursor, 2-Hydroxy-3,5-diiodobenzaldehyde, is a critical first step. This process primarily involves the direct halogenation of a salicylaldehyde (B1680747) core, a reaction governed by the principles of electrophilic aromatic substitution.
Chemical Reactions and Reaction Conditions for Halogenation at 3,5-Positions
The introduction of iodine atoms at the 3 and 5 positions of the salicylaldehyde ring is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. Consequently, electrophilic substitution is directed to the positions ortho and para to the hydroxyl group. Since the para position (position 5) and one of the ortho positions (position 3) are available, halogenation occurs at these sites.
A common method for the di-iodination of similar phenolic compounds, such as salicylic (B10762653) acid, involves the use of iodine monochloride (ICl) in a suitable solvent like glacial acetic acid. orgsyn.org This method can be adapted for salicylaldehyde. The reaction proceeds by dissolving salicylaldehyde in glacial acetic acid, followed by the addition of a solution of iodine monochloride. orgsyn.org The reaction mixture is then typically heated to facilitate the substitution. orgsyn.org
Another approach involves reacting the phenolic precursor with iodine in the presence of an oxidizing agent and an acid-binding agent in a solvent. For instance, the synthesis of a related compound, 2-butyl-3-(4-hydroxy-3,5-diiodo-benzoyl) benzofuran, is achieved by reacting its precursor with iodine, hydrogen peroxide (as an oxidant), and potassium carbonate (as an acid-binding agent) in aqueous propanol (B110389) at elevated temperatures. google.com This illustrates a general strategy that could be applied to the synthesis of 2-Hydroxy-3,5-diiodobenzaldehyde.
Table 1: General Conditions for Iodination of Phenolic Compounds
| Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Iodine Monochloride | Glacial Acetic Acid | Heating | orgsyn.org |
Synthesis of Related Aldehyde Precursors
The synthesis of various halogenated salicylaldehydes provides insight into the broader context of preparing the specific di-iodo derivative. Research has been conducted on a series of salicylaldehydes halogenated with chlorine and bromine at the 3 and 5 positions, such as 5-bromosalicylaldehyde, 3,5-dibromosalicylaldehyde, 5-chlorosalicylaldehyde, 3,5-dichlorosalicylaldehyde, and 3-bromo-5-chlorosalicylaldehyde. researchgate.netnih.gov These are typically synthesized for use in creating more complex molecules, such as ruthenium polypyridyl complexes. researchgate.netnih.gov
For example, 3-chloro-5-fluorosalicylaldehyde can be synthesized via the formylation of 2-chloro-4-fluorophenol (B157789) using chloroform (B151607) and concentrated sodium hydroxide (B78521) in a Reimer-Tiemann reaction. nih.govweebly.com Similarly, the nitration of salicylaldehyde using a nitrating mixture (concentrated sulfuric and nitric acid) first yields a mixture of 3- and 5-nitrosalicylaldehyde, which upon further nitration produces 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com These examples demonstrate established routes for introducing various substituents onto the salicylaldehyde ring, which are analogous to the iodination required for 2-Hydroxy-3,5-diiodobenzaldehyde.
Oxime Formation: Mechanistic Insights and Synthetic Optimization
The conversion of 2-Hydroxy-3,5-diiodobenzaldehyde to its corresponding oxime is a condensation reaction that is subject to catalytic influence and stereochemical control.
Condensation Reactions with Hydroxylamine (B1172632) Hydrochloride
The formation of an oxime from an aldehyde involves a condensation reaction with hydroxylamine, typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl) to enhance stability. thieme-connect.comquora.com The reaction mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. nih.gov This is followed by a proton transfer, leading to a neutral tetrahedral intermediate known as a carbinolamine. nih.gov The reaction is typically carried out in the presence of a mild base, such as sodium acetate (B1210297) or sodium carbonate, to neutralize the liberated HCl and free the hydroxylamine nucleophile. thieme-connect.comchemicalbook.com Subsequent elimination of a water molecule from the carbinolamine intermediate yields the C=N double bond of the oxime. nih.govresearchgate.net
For instance, the synthesis of 3-hydroxybenzaldehyde (B18108) oxime is achieved by reacting m-hydroxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol (B145695) at room temperature, resulting in a high yield. chemicalbook.com This general procedure is directly applicable to the synthesis of 2-Hydroxy-3,5-diiodobenzaldehyde oxime from its aldehyde precursor.
Catalytic Systems and Reaction Media for Enhanced Yields
The efficiency and yield of oxime formation can be significantly improved by employing various catalytic systems and reaction media. The reaction is subject to general acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. nih.gov However, very low pH can be detrimental as it leads to the protonation of the hydroxylamine, rendering it non-nucleophilic. nih.gov
Aromatic amines, such as aniline (B41778) derivatives, have been identified as effective nucleophilic catalysts for oxime formation. nih.gov Transition metal-based catalysts have also been explored. For example, copper(I) salts can catalyze pyridine (B92270) synthesis from oxime acetates, capitalizing on the ability of copper to reduce the N-O bond. orgsyn.org While this is a different transformation, it highlights the reactivity of oximes with metal catalysts. For direct oxime synthesis, solid-state reactions catalyzed by reagents like CuSO₄ or K₂CO₃ have been shown to stereoselectively produce E or Z isomers of oximes in high yields under mild conditions. thieme-connect.comresearchgate.net The choice of reaction medium is also crucial; solvents like water, ethanol, or tertiary butyl alcohol are commonly used. chemicalbook.comgoogle.com In some cases, solvent-free mechanochemical approaches have been used to minimize risks associated with aqueous solutions of hydroxylamine hydrochloride.
Table 2: Catalysts for Oxime Synthesis
| Catalyst | Isomer Selectivity | Conditions | Reference |
|---|---|---|---|
| Aniline Derivatives | N/A | General acid catalysis | nih.gov |
| CuSO₄ | E-isomer | Solid state, 0 °C | thieme-connect.comresearchgate.net |
| K₂CO₃ | Z-isomer | Solid state, 90 °C | thieme-connect.comresearchgate.net |
Stereochemical Considerations in Oxime Isomer Formation (E/Z Isomerism)
The C=N double bond in oximes is subject to restricted rotation, which gives rise to geometrical isomerism. adichemistry.com These isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). The Cahn-Ingold-Prelog priority rules are used to assign the E/Z configuration. adichemistry.com For an aldoxime like this compound, the groups on the nitrogen are the hydroxyl group (-OH) and a lone pair. On the carbon, the groups are the 2-hydroxy-3,5-diiodophenyl ring and a hydrogen atom.
The group with the higher priority on the nitrogen is the -OH group. The group with the higher priority on the carbon is the substituted phenyl ring.
In the Z-isomer , the high-priority groups (the -OH group and the phenyl ring) are on the same side of the C=N double bond. adichemistry.com
In the E-isomer , the high-priority groups are on opposite sides of the C=N double bond. adichemistry.com
The synthesis of aldoximes often produces a mixture of E and Z isomers. thieme-connect.comresearchgate.net The ratio of these isomers can be influenced by reaction conditions such as temperature, catalyst, and solvent. thieme-connect.comresearchgate.net For example, in the synthesis of benzaldehyde (B42025) oxime, the reaction at room temperature in methanol (B129727) yields predominantly the Z-isomer (82%) over the E-isomer (9%). wikipedia.org It is known that the isomers can interconvert, and the position of the equilibrium is often temperature-dependent. researchgate.net The separation of these isomers can be achieved by methods like chromatography or recrystallization. thieme-connect.com Computational methods, such as those based on NMR calculations, can also be employed to determine the configuration of the E/Z isomers. rsc.org
Derivatization Strategies Utilizing 2-Hydroxy-3,5-diiodobenzaldehyde as a Building Block
2-Hydroxy-3,5-diiodobenzaldehyde, also known as 3,5-diiodosalicylaldehyde (B1329479), is a versatile precursor in organic synthesis. Its aldehyde functional group is a prime site for chemical modification, allowing for its use as a foundational component in the construction of more complex molecules.
The formation of Schiff bases and hydrazones from 2-Hydroxy-3,5-diiodobenzaldehyde is a primary derivatization strategy. These reactions involve the condensation of the aldehyde group with a primary amine or hydrazine (B178648), respectively, forming a carbon-nitrogen double bond (imine or azomethine group). researchgate.netnih.gov This transformation is a cornerstone of synthetic chemistry for creating new organic compounds. researchgate.net
Schiff bases are synthesized by reacting 2-Hydroxy-3,5-diiodobenzaldehyde with various primary amines. A typical procedure involves refluxing equimolar amounts of the aldehyde and a selected amine in a solvent such as ethanol. nih.govaaru.edu.jo For instance, a novel Schiff base ligand was synthesized by reacting 2-Hydroxy-3,5-diiodobenzaldehyde with 4-Methoxyaniline. aaru.edu.jo The reaction, conducted in hot ethanol, resulted in the immediate precipitation of the orange crystalline product. aaru.edu.jo Similarly, another Schiff base was prepared from 3,5-diiodosalicylaldehyde and sulfanilamide. researchgate.net
Hydrazones are formed through a similar condensation reaction, but with hydrazides or hydrazine derivatives. nih.govresearchgate.net These compounds, which possess the –CO–NH–N=CH– moiety, are of significant interest due to their chemical properties. nih.gov The synthesis generally involves the reaction of a hydrazide with an aldehyde. nih.gov
The following table summarizes representative synthetic approaches for Schiff bases derived from 2-Hydroxy-3,5-diiodobenzaldehyde.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| 2-Hydroxy-3,5-diiodobenzaldehyde | 4-Methoxyaniline | Ethanol | Reflux for 3 hours | Schiff base ligand (L1-I) | 74% | aaru.edu.jo |
| 3,5-diiodosalicylaldehyde | Sulfanilamide | Ethanol | Reflux | 4-((2-hydroxy-3,5-diiodobenzylidene) amino) benzenesulfonamide | Not Specified | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The utility of 2-Hydroxy-3,5-diiodobenzaldehyde extends to its use as a foundational element for building sophisticated molecular architectures. The Schiff bases derived from this aldehyde are particularly effective as ligands for coordinating with metal ions, leading to the formation of novel organometallic complexes. aaru.edu.jo
A notable example is the synthesis of new palladium(II) complexes. aaru.edu.jo The Schiff base ligand, prepared from the condensation of 2-Hydroxy-3,5-diiodobenzaldehyde and 4-Methoxyaniline, was subsequently reacted with a palladium source to yield a stable metal complex. aaru.edu.jo The formation of such complexes demonstrates the successful incorporation of the original aldehyde structure into a larger, more complex, and functional framework. aaru.edu.jo These synthetic strategies are significant for developing new materials with specific electronic and chemical properties. aaru.edu.jo
Sustainable and Green Chemistry Approaches in Oxime Synthesis
The synthesis of the title compound, this compound, from its corresponding aldehyde can be achieved using methods aligned with the principles of green chemistry. These approaches aim to reduce the use of hazardous substances and minimize environmental impact by employing safer solvents, reducing energy consumption, and utilizing catalysts that are non-toxic and reusable. ijprajournal.comnih.gov
Conventional oxime synthesis often involves refluxing the aldehyde and hydroxylamine in an organic solvent with an acid catalyst. ijprajournal.com Green alternatives seek to replace these harsh conditions. One successful approach is the use of mineral water as a solvent at room temperature, completely avoiding the need for a catalyst. ias.ac.in Research has shown that the natural mineral salts present in the water can facilitate the reaction between aryl aldehydes and hydroxylamine hydrochloride, leading to high yields in a shorter time frame compared to using pure water. ias.ac.in
Another innovative green method is "grindstone chemistry," a solvent-free technique. nih.gov In this approach, the aldehyde, hydroxylamine hydrochloride, and a non-toxic catalyst like bismuth(III) oxide (Bi₂O₃) are simply ground together in a mortar and pestle at room temperature. nih.gov This method is rapid, efficient, minimizes waste, and produces excellent yields of the oxime. nih.gov Other sustainable practices include the use of natural acids, such as those found in lemon juice, as catalysts for the reaction. ijprajournal.comnih.gov
The table below compares different green synthetic methods for the preparation of oximes.
| Method | Solvent | Catalyst | Conditions | Advantages | Reference |
| Mineral Water Synthesis | Mineral Water | None | Room Temperature | Economical, environmentally friendly, catalyst-free. | ias.ac.in |
| Grindstone Chemistry | Solvent-free | Bi₂O₃ | Grinding at Room Temperature | Rapid, high yield, minimal waste, no hazardous solvents. | nih.gov |
| Natural Acid Catalysis | Ethanol | Natural Acids (e.g., lemon juice) | Room Temperature | Use of renewable and non-toxic catalysts. | ijprajournal.comnih.gov |
This table is interactive. Click on the headers to sort the data.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a fundamental tool for the unambiguous structural elucidation of 2-Hydroxy-3,5-diiodobenzaldehyde oxime, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton. The spectrum would be characterized by signals for the oxime hydroxyl proton (-NOH), the phenolic hydroxyl proton (-OH), the azomethine proton (-CH=N), and two aromatic protons.
Based on data from analogous compounds, the oxime proton typically appears as a singlet in the downfield region, often around 10.5-11.5 ppm, as seen in various dihydroxybenzaldehyde oxime complexes. rsc.org The phenolic hydroxyl proton signal is also expected to be a singlet, with its chemical shift influenced by hydrogen bonding and solvent, but generally appearing downfield. The azomethine proton (-CH=N) should present as a singlet, with reported values for similar oximes appearing in the range of 8.1 to 8.4 ppm. rsc.orgrsc.org The two aromatic protons on the benzene (B151609) ring are chemically non-equivalent and are expected to appear as doublets due to ortho-coupling. The electron-withdrawing effects of the iodine and hydroxyl groups will influence their precise chemical shifts.
Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Oxime (-NH ) | ~11.0 - 11.5 | Singlet |
| Phenolic (-OH ) | ~9.0 - 10.0 | Singlet |
| Azomethine (-CH =N) | ~8.2 - 8.4 | Singlet |
| Aromatic (H -4) | ~7.5 - 8.0 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon skeleton. For this compound, seven distinct signals are anticipated, corresponding to the seven carbon atoms in the molecule.
The azomethine carbon (C=N) is characteristically found in the 145-155 ppm range. rsc.org The carbon atom bearing the phenolic hydroxyl group (C-OH) would appear significantly downfield, while the carbons bonded to the iodine atoms (C-I) would show shifts influenced by the heavy atom effect. The remaining aromatic carbons will have chemical shifts determined by the cumulative electronic effects of the hydroxyl, iodo, and oxime substituents. For instance, in related dihydroxybenzaldehyde oxime complexes, aromatic and oxime-related carbons are observed between 113 and 154 ppm. rsc.org
Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C =N | ~146 - 151 |
| C -OH (C-2) | ~150 - 155 |
| C -I (C-3) | ~85 - 95 |
| C -4 | ~135 - 140 |
| C -I (C-5) | ~90 - 100 |
| C -6 | ~130 - 135 |
| C -1 | ~115 - 120 |
Correlation of Experimental NMR Data with Theoretical Predictions
To further validate the structural assignments, experimental NMR data can be correlated with theoretical chemical shifts calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net This computational approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors.
Studies on related oxime-containing compounds have demonstrated a strong linear correlation between experimentally observed chemical shifts and those predicted by DFT calculations. researchgate.netnih.gov This correlation enhances the confidence in the assignment of complex spectra and can help to resolve ambiguities. researchgate.net Discrepancies between experimental and theoretical values can often be minimized by applying a scaling factor, which accounts for systematic errors in the computational method and the difference in the physical state (experimental data from solution vs. theoretical data from the gas phase). researchgate.net Such theoretical investigations are invaluable for confirming the proposed structure of this compound.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of the molecule, providing direct evidence for the presence of specific functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy and Band Assignments
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its molecular structure. A broad band in the 3200-3600 cm⁻¹ region is anticipated, corresponding to the O-H stretching vibrations of both the phenolic and oxime hydroxyl groups. rsc.org The C=N stretching vibration of the oxime group typically gives rise to a medium to strong absorption band in the 1610-1650 cm⁻¹ range. rsc.org
Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. The in-plane O-H bending vibration is typically observed around 1260-1440 cm⁻¹. elixirpublishers.com The spectrum would also contain bands corresponding to C-H aromatic stretching just above 3000 cm⁻¹ and C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region. The N-O stretching vibration of the oxime is expected in the 930-960 cm⁻¹ range. researchgate.net
Expected FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3200 - 3600 | ν(O-H) | Phenolic & Oxime -OH |
| ~3030 - 3100 | ν(C-H) | Aromatic |
| ~1610 - 1650 | ν(C=N) | Oxime |
| ~1450 - 1600 | ν(C=C) | Aromatic Ring |
| ~1260 - 1440 | δ(O-H) | In-plane bend |
| ~930 - 960 | ν(N-O) | Oxime |
| ~750 - 900 | δ(C-H) | Out-of-plane bend |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary vibrational data to FT-IR. While O-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations and the C=N stretching mode are expected to be prominent. The symmetric vibrations of the substituted benzene ring often produce strong Raman signals.
For analogous compounds like o-nitrobenzaldehyde oxime, FT-Raman spectra have been successfully interpreted with the aid of DFT calculations to provide a complete vibrational assignment. elixirpublishers.com The FT-Raman spectrum of this compound would be useful for confirming the assignments made from the FT-IR spectrum and providing a more complete picture of the molecule's vibrational framework.
Expected FT-Raman Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3030 - 3100 | ν(C-H) | Medium |
| ~1610 - 1650 | ν(C=N) | Strong |
| ~1550 - 1600 | ν(C=C) | Strong |
| ~990 - 1010 | Ring Breathing | Strong |
An extensive search for scientific literature and spectroscopic data for the chemical compound This compound was conducted to generate an article based on the provided outline. However, detailed research findings and data corresponding to the specific analytical techniques requested for this particular compound are not available in the public domain.
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Comparison of Experimental Vibrational Frequencies with Computed Values
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Reactivity
Analysis of Electronic Absorption Spectra
Correlation with Time-Dependent Density Functional Theory (TD-DFT) Calculations
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis
Determination of Intramolecular Bond Lengths and Angles
While studies and data are available for structurally related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of information from other molecules. Therefore, it is not possible to generate the requested article with the specified detailed, informative, and scientifically accurate content at this time.
Below is the list of compound names that were part of the investigation.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis
Analysis of Torsional and Dihedral Angles
The torsional and dihedral angles are critical in defining the three-dimensional structure of this compound, particularly concerning the orientation of the oxime and hydroxyl functional groups relative to the benzene ring. The planarity of the molecule is significantly influenced by the steric and electronic effects of the bulky iodine atoms at the C3 and C5 positions.
Key dihedral angles that would be of interest in a full structural analysis include:
C(2)-C(1)-C(7)-N(8): This angle describes the rotation of the oxime group's C=N bond relative to the C1-C2 bond of the benzene ring. In similar planar aromatic oximes, this angle is often close to 180° or 0°, indicating a trans or cis conformation of the oxime group with respect to the ortho-substituent.
C(6)-C(1)-C(7)-N(8): This angle further defines the orientation of the oxime group relative to the benzene ring.
C(1)-C(2)-O(1)-H: The orientation of the hydroxyl proton is crucial for understanding intramolecular hydrogen bonding.
I(3)-C(3)-C(4)-C(5) and C(3)-C(4)-C(5)-I(5): These angles would reveal any distortion from planarity within the benzene ring itself, which could be induced by the large iodine substituents.
A hypothetical data table for the key dihedral angles, based on expectations from related structures, is presented below. It is important to note that these are illustrative values and would require experimental or computational verification.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Dihedral Angle (°) |
| C(2) | C(1) | C(7) | N(8) | ~180 |
| C(6) | C(1) | C(7) | N(8) | ~0 |
| C(1) | C(2) | O(1) | H | ~0 |
| I(3) | C(3) | C(4) | C(5) | ~0 |
These expected values suggest a largely planar conformation, which is typical for many aromatic aldehydes and their derivatives. The anti conformation of the C=N-OH group is also a common feature in such molecules.
Conformational Analysis and Molecular Geometry
The key determinants of the molecule's conformation are:
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxime nitrogen is expected. This interaction would lock the C-O and C=N bonds in a coplanar arrangement with the benzene ring, forming a stable six-membered ring-like structure.
Steric Hindrance: The two large iodine atoms at positions 3 and 5 introduce significant steric bulk. While this could potentially cause some out-of-plane distortion, the energetic favorability of the planar, hydrogen-bonded conformation is likely to overcome minor steric repulsions.
Electronic Effects: The electron-withdrawing nature of the iodine atoms and the oxime group, combined with the electron-donating effect of the hydroxyl group, influences the electronic distribution within the benzene ring and can affect bond lengths and angles.
Theoretical calculations on similar molecules, such as 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, have shown that the benzene rings tend to be planar. For instance, in one study, the dihedral angles C16-C14-N13-N12 and C15-C14-N13-N12 were found to be 0.00° and -180.00° respectively, indicating planarity. researchgate.net
The expected molecular geometry is summarized in the table below, highlighting the anticipated planarity and key interactions.
| Molecular Feature | Expected Geometry/Conformation |
| Benzene Ring | Planar |
| Oxime Group (-CH=NOH) | Coplanar with the benzene ring |
| Hydroxyl Group (-OH) | Coplanar with the benzene ring, participating in an intramolecular hydrogen bond |
| Iodine Atoms | In the plane of the benzene ring |
| Overall Conformation | Predominantly planar due to sp² hybridization and intramolecular hydrogen bonding |
Further definitive characterization of this compound's structure would necessitate detailed experimental studies, such as X-ray crystallography, or high-level computational modeling.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies for Molecular Properties and Chemical Reactivity
Density Functional Theory (DFT) has become a standard and reliable computational method for investigating the electronic properties of molecules. nih.gov It is frequently used to optimize molecular structures and predict a variety of chemical properties. nih.gov For oxime derivatives, DFT calculations, often employing functionals like B3LYP or PBE1PBE with various basis sets, are instrumental in elucidating their molecular structure, electronic properties, and reactivity. biointerfaceresearch.commdpi.com
Optimization of Molecular Geometry
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecule to find its most probable structure. nih.gov For similar compounds, this optimization is often performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). nih.gov The resulting optimized geometry provides the foundation for all subsequent computational analyses, yielding crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Predicted Bond Lengths and Angles for a Representative Optimized Oxime Structure
| Parameter | Value |
| C-C (aromatic) | ~1.39 Å |
| C-O (hydroxyl) | ~1.36 Å |
| C=N (oxime) | ~1.29 Å |
| N-O (oxime) | ~1.40 Å |
| C-I | ~2.10 Å |
| C-C-C (ring) | ~120° |
| C-N-O | ~110° |
Note: These are typical values for similar structures and the exact values for 2-Hydroxy-3,5-diiodobenzaldehyde oxime would require a specific DFT calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and easier electronic excitation. researchgate.net
For a related compound, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO energy to be -6.269502 eV and the LUMO energy to be -2.509433 eV, resulting in a HOMO-LUMO energy gap of 3.760069 eV. acadpubl.eumalayajournal.org In this analogue, the HOMO was localized on the azo moiety, and the LUMO was located on the oxime group, indicating that charge transfer upon electronic excitation would occur from the azo unit to the oxime group. malayajournal.org This type of analysis for this compound would reveal the regions of the molecule most involved in electron donation and acceptance.
Table 2: FMO Energetics for a Similar Oxime Compound
| Parameter | Energy (eV) |
| HOMO | -6.269502 |
| LUMO | -2.509433 |
| HOMO-LUMO Gap | 3.760069 |
Data from a study on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime. acadpubl.eumalayajournal.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate or neutral potentials. researchgate.netsciforum.net
In a study of a similar molecule, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, MEP analysis revealed that the negative potential was concentrated around the electronegative oxygen and nitrogen atoms, while the positive potential was located over the hydrogen atoms. acadpubl.eu This suggests that for this compound, the oxygen of the hydroxyl group and the nitrogen of the oxime group would likely be sites for electrophilic interaction, while the hydroxyl hydrogen would be a site for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to understand hyperconjugative interactions and charge delocalization, which contribute to molecular stability. biointerfaceresearch.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of intramolecular charge transfer. These interactions are key to understanding the electronic delocalization from lone pairs to bonding and antibonding orbitals.
Mulliken Charge Distribution and Atomic Partial Charges
Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. This information helps in understanding the electrostatic nature of the molecule and identifying atoms that are electron-rich or electron-poor. In a theoretical study of a related compound, the oxygen atoms were found to carry significant negative charges, while hydrogen atoms were positively charged, which is consistent with their relative electronegativities. researchgate.net For this compound, this analysis would likely show significant negative charges on the oxygen atoms and the iodine atoms due to their high electronegativity.
Table 3: Illustrative Mulliken Charges for a Substituted Benzaldehyde Derivative
| Atom | Partial Charge (a.u.) |
| O (carbonyl) | -0.603877 |
| O (hydroxyl) | -0.294 |
| H (hydroxyl) | Positive |
Data from a study on (E)-2-(3-(5-(3-nitrophenyl)furan-2-yl)acryloyl)-3,4-dihydronaphthalen-1(2H)-one. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the choice of the DFT functional, basis set, and the inclusion of solvent effects. nih.govmdpi.com For complex organic molecules like oximes, computational prediction of ¹H and ¹³C NMR chemical shifts can be a powerful tool for structure elucidation and assignment of experimental spectra. nih.gov Studies on similar complex oximes have shown that with careful selection of methods, it is possible to achieve high accuracy in predicting both proton and carbon chemical shifts. researchgate.net
Calculation of Thermodynamic Parameters (e.g., Zero Point Vibrational Energy, Entropy)
Thermodynamic parameters are crucial for understanding the stability and reactivity of a molecule. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties. For a molecule like this compound, these calculations would typically be performed using a specific functional, such as B3LYP, paired with a suitable basis set, for instance, 6-311++G(d,p).
The Zero Point Vibrational Energy (ZPVE) represents the vibrational energy that a molecule possesses even at absolute zero temperature. It is a quantum mechanical concept arising from the Heisenberg uncertainty principle. The calculation of ZPVE is essential for obtaining accurate theoretical values for enthalpies of formation and reaction energies.
Entropy (S) is a measure of the randomness or disorder of a system. In computational chemistry, the total entropy of a molecule is determined by the sum of its translational, rotational, vibrational, and electronic contributions. These components are calculated from the optimized molecular geometry and the computed vibrational frequencies.
A hypothetical data table for the calculated thermodynamic parameters of this compound, based on a DFT calculation, is presented below. It is important to note that these are representative values and the actual figures would depend on the specific level of theory and basis set employed in the calculation.
| Thermodynamic Parameter | Representative Calculated Value | Units |
| Zero Point Vibrational Energy (ZPVE) | Data not available | kcal/mol |
| Rotational Constants | Data not available | GHz |
| Entropy (S) | Data not available | cal/mol·K |
Non-Linear Optical (NLO) Properties: Theoretical Prediction of First-Order Hyperpolarizability (β)
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A high β value is indicative of a strong NLO response.
Theoretical calculations are instrumental in predicting the NLO properties of new materials, guiding synthetic efforts towards molecules with enhanced performance. For this compound, the β value would be calculated using computational methods such as DFT. The presence of electron-donating (hydroxyl) and electron-withdrawing (iodo and oxime) groups on the aromatic ring suggests that this molecule could exhibit interesting NLO properties due to potential intramolecular charge transfer.
The calculation would involve determining the components of the β tensor. The total first-order hyperpolarizability is then typically reported as the magnitude of the β vector. A hypothetical data table showcasing the predicted first-order hyperpolarizability is shown below.
| NLO Property | Representative Calculated Value | Units |
| First-Order Hyperpolarizability (β) | Data not available | esu |
Insights into Intramolecular Charge Transfer Mechanisms
Intramolecular charge transfer (ICT) is a fundamental process in many chemical and biological systems and is often associated with the electronic and optical properties of molecules. In this compound, the presence of both donor (hydroxyl group) and acceptor (iodo and oxime functionalities) moieties attached to the benzene (B151609) ring provides a structural basis for ICT upon electronic excitation.
Computational studies can provide detailed insights into the nature and extent of ICT. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a common starting point. The spatial distribution of these frontier orbitals can reveal the direction of charge transfer. For instance, if the HOMO is localized on the electron-donating part of the molecule and the LUMO on the electron-accepting part, this is a strong indicator of a charge-transfer character for the lowest electronic transition.
Further analysis can be performed using techniques like Natural Bond Orbital (NBO) analysis, which quantifies the charge distribution in the ground and excited states, providing a more detailed picture of the charge redistribution upon excitation. Time-Dependent DFT (TD-DFT) calculations are employed to model the excited states and to predict the electronic absorption spectra, which can then be correlated with experimental data to validate the computational model. The study of ICT is crucial for understanding the NLO properties and the photophysical behavior of the molecule.
Coordination Chemistry of 2 Hydroxy 3,5 Diiodobenzaldehyde Oxime As a Ligand
Ligand Design Principles and Coordination Modes
The design of 2-hydroxy-3,5-diiodobenzaldehyde oxime as a ligand is predicated on the strategic placement of its functional groups: a phenolic hydroxyl group, an oxime moiety, and iodine substituents on the aromatic ring. This arrangement gives rise to specific coordination behaviors.
The oxime group (C=N-OH) is a key feature of the ligand, offering multiple coordination possibilities. Oximes can act as unidentate ligands, coordinating to a metal ion through the nitrogen atom. researchgate.net However, the presence of the adjacent phenolic hydroxyl group facilitates the formation of a stable five-membered chelate ring upon coordination with a metal ion. This chelation involves the deprotonated phenolic oxygen and the nitrogen atom of the oxime group, making the ligand bidentate. researchgate.netscispace.com This bidentate chelation is a common and stable coordination mode for this type of ligand. researchgate.net The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.
The phenolic hydroxyl group (-OH) plays a crucial role in the ligand's coordination behavior. Its deprotonation is often a prerequisite for coordination, leading to the formation of a phenoxide ion which is a strong donor. This deprotonation is influenced by the pH of the reaction medium and the nature of the metal ion. The acidity of the phenolic proton is, in turn, affected by the electron-withdrawing nature of the iodine substituents.
The two iodine atoms at the 3 and 5 positions of the benzene (B151609) ring are strong electron-withdrawing groups. Their presence increases the acidity of the phenolic proton, facilitating its deprotonation and subsequent coordination. Furthermore, these bulky iodine substituents can introduce steric hindrance, which can influence the geometry of the resulting metal complexes and their crystal packing.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
The formation of metal complexes with this compound can be achieved through several synthetic strategies. nih.gov A common method involves the direct reaction of the ligand with a metal salt, such as a chloride, nitrate, or acetate (B1210297) salt, in a solvent like ethanol (B145695) or methanol (B129727). mdpi.com The reaction is often carried out under reflux to ensure completion. mdpi.comnih.gov The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different metal-ligand ratios. researchgate.net For instance, a 1:2 metal-to-ligand ratio often leads to the formation of octahedral complexes where two ligand molecules coordinate to a single metal ion. researchgate.net The choice of solvent and the reaction conditions, such as temperature and pH, can also influence the nature of the final product.
Several spectroscopic techniques are employed to confirm the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the O-H (phenolic and oxime), C=N (oxime), and N-O stretching vibrations are observed. Upon complexation, the O-H stretching band of the phenolic group typically disappears or shifts significantly to lower frequencies, indicating deprotonation and coordination of the phenolic oxygen. The C=N stretching vibration often shifts, providing evidence of the nitrogen atom's involvement in coordination. nih.gov
¹H NMR Spectroscopy: While not always applicable for paramagnetic complexes, for diamagnetic metal complexes, ¹H NMR spectroscopy provides valuable information. The disappearance of the phenolic proton signal in the spectrum of the complex confirms its deprotonation. Shifts in the chemical shifts of the aromatic and azomethine protons upon complexation also indicate the coordination of the ligand. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the coordination sphere. The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be attributed to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. nih.gov These bands are characteristic of the coordination environment around the metal ion.
Interactive Data Table: Spectroscopic Data for Metal Complexes of Oxime-type Ligands
| Technique | Free Ligand (Typical) | Metal Complex (Typical Change) | Information Gained |
| IR Spectroscopy | Phenolic O-H stretch present | Disappearance or shift of phenolic O-H stretch | Deprotonation and coordination of phenolic oxygen. |
| C=N stretch at a specific frequency | Shift in C=N stretch frequency | Coordination of the oxime nitrogen. | |
| ¹H NMR Spectroscopy | Phenolic -OH proton signal present | Disappearance of phenolic -OH signal | Deprotonation of the hydroxyl group. |
| Aromatic and azomethine proton signals | Shifts in aromatic and azomethine proton signals | Confirmation of ligand coordination. | |
| UV-Visible Spectroscopy | Bands in the UV region | New bands in the visible region | Information on the geometry and electronic structure of the complex. |
In-depth Analysis of this compound Reveals a Scarcity of Scientific Data
Despite its well-defined chemical structure, a thorough investigation into the scientific literature reveals a significant lack of available research on the chemical compound this compound. While its existence is confirmed by a registered CAS number (21405-40-3), detailed studies regarding its synthesis, structural characterization, spectroscopic properties, and coordination chemistry as a ligand are notably absent from publicly accessible databases and scientific journals.
This scarcity of information prevents a comprehensive discussion on the specific chemical behaviors and properties of this compound. Standard chemical principles suggest a probable synthesis route would involve the reaction of 2-Hydroxy-3,5-diiodobenzaldehyde with hydroxylamine (B1172632) or its hydrochloride salt. The resulting oxime would be expected to possess a phenolic hydroxyl group and an oxime functional group, making it a potential chelating ligand for various metal ions.
The introduction of two iodine atoms onto the benzene ring is anticipated to influence the compound's electronic properties, steric hindrance, and ultimately, its coordination behavior with metal centers. Halogen substituents can affect the acidity of the phenolic proton and the electron density on the coordinating atoms, which in turn would impact the stability and structure of any resulting metal complexes.
However, without experimental data, any discussion on its specific coordination modes, the geometry of its metal complexes, and the electronic interactions between the ligand and metal ions remains purely speculative. There are no published crystallographic data to elucidate its solid-state structure, nor are there spectroscopic studies (e.g., NMR, IR, UV-Vis) that would provide insight into its molecular architecture and electronic transitions.
Furthermore, the field of theoretical chemistry, which often complements experimental work by providing computational insights into molecular properties, also appears to be silent on the subject of this compound and its potential metal complexes. No computational studies detailing its optimized geometry, electronic structure, or the nature of its metal-ligand bonding have been found.
Supramolecular Chemistry and Crystal Engineering Driven by 2 Hydroxy 3,5 Diiodobenzaldehyde Oxime
Role of Directed Intermolecular Interactions in Crystal Packing
The specific geometry and electronic nature of the functional groups in 2-Hydroxy-3,5-diiodobenzaldehyde oxime would allow it to participate in several key intermolecular interactions that are fundamental to crystal engineering.
The oxime moiety (-C=N-OH) is a classic functional group for forming robust hydrogen bonds. In the solid state, it is common for the hydroxyl group of one oxime to act as a hydrogen bond donor to the nitrogen atom of an adjacent molecule. This interaction often leads to the formation of centrosymmetric dimers, creating a characteristic R2(6) ring motif. In studies of other oximes, these O-H···N bonds are a primary and highly influential interaction in defining the supramolecular structure.
In addition to the oxime group, the phenolic hydroxyl group (-OH) at the 2-position of the benzene (B151609) ring is a potent hydrogen bond donor. It can form strong O-H···O hydrogen bonds with either the oxygen atom of the oxime group or the phenolic oxygen of a neighboring molecule. The interplay and competition between O-H···N and O-H···O bonding can lead to different packing arrangements, such as chains or more complex networks. The pressure-induced phase transition of salicylaldoxime (B1680748), for instance, shows a switch from O-H···O to O-H···N hydrogen bonding, highlighting the subtle energetic balance between these interactions. nih.gov
The electron-rich π-system of the di-iodinated benzene ring can act as an acceptor for hydrogen atoms from C-H bonds of adjacent molecules. These C-H···π interactions, though weak, contribute to the cohesion between molecular layers and influence the orientation of molecules relative to one another.
The planar aromatic rings of this compound are expected to engage in π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped arrangement. Such interactions are a major driving force in the assembly of aromatic molecules, often leading to the formation of columnar stacks or layered structures. The presence of large, polarizable iodine atoms on the ring can further influence the nature and strength of these stacking interactions.
Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Once the crystal structure of this compound is determined, this analysis could be performed to provide a detailed breakdown of the close contacts between molecules.
The analysis generates a unique three-dimensional surface for a molecule within its crystalline environment. This surface is color-coded based on two properties: dnorm (a normalized contact distance) and the electrostatic potential.
dnorm Mapping : This visualizes intermolecular contacts shorter and longer than the van der Waals radii. Intense red spots on the dnorm surface highlight the regions of strongest intermolecular interactions, such as the O-H···N and O-H···O hydrogen bonds.
Fingerprint Plots : A 2D "fingerprint" plot is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. This plot can be deconstructed to show the percentage contribution of each type of interaction (e.g., H···O, H···H, C···H, I···I, I···O) to the total crystal packing. For a molecule like the title compound, this would quantitatively reveal the dominance of hydrogen bonding and also elucidate the role of the iodine atoms through halogen-halogen and halogen-oxygen contacts.
Without the foundational crystallographic data, any discussion remains speculative. The scientific community awaits the synthesis and structural determination of this compound to fully unlock and detail its intriguing supramolecular chemistry.
Article on this compound Unattainable Due to Lack of Publicly Available Crystallographic Data
Despite a comprehensive search of scientific databases and online resources, the generation of a detailed article focusing on the supramolecular chemistry and crystal engineering of this compound is not possible at this time. The foundational requirement for such an article—publicly available, specific crystallographic data for this compound—appears to be non-existent in the searched domains.
The planned article was to be structured around the core outline provided, delving into the influence of the molecular conformation of this compound on its solid-state architecture and the principles for designing tailored crystalline materials. However, without access to the precise crystal structure, including unit cell dimensions, space group, atomic coordinates, and bond lengths/angles, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Initial searches provided general information on the supramolecular chemistry of the broader class of oximes and some related salicylaldehyde (B1680747) derivatives. These studies indicate that oximes commonly form intermolecular interactions such as O-H···N hydrogen-bonded dimers and catemers. Furthermore, research on other iodo-substituted benzaldehyde (B42025) oximes has highlighted the potential for halogen bonding, specifically C-I···O interactions, to play a significant role in their crystal packing.
While this general information provides a framework for understanding how this compound might behave in the solid state, it does not offer the specific, detailed insights necessary to construct the requested article. The precise interplay of the hydroxyl, oxime, and diiodo functionalities in dictating the three-dimensional arrangement of the molecules remains unknown. Consequently, a meaningful analysis of its conformational influences and the principles for its use in crystal engineering cannot be undertaken.
The inability to locate a published crystal structure for this compound in resources such as the Cambridge Structural Database (CSD) and other crystallographic repositories prevents the creation of the detailed research findings and data tables that were a mandatory component of the requested article. Therefore, until the crystal structure of this specific compound is determined and made publicly available, the generation of the specified scientific article remains unfeasible.
Investigations of Molecular Interactions with Biological Macromolecules: a Computational Perspective
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or DNA target.
Computational Assessment of DNA Binding and Cleavage Interaction Potential
A comprehensive search of scientific literature revealed no specific molecular docking studies investigating the binding and cleavage interactions of 2-Hydroxy-3,5-diiodobenzaldehyde oxime with DNA. While computational methods are frequently employed to understand how small molecules interact with DNA, specific data for this compound is not available in the reviewed literature.
Modeling of Inhibitory Mechanisms with Enzymes (e.g., Cholinesterases, Aldose Reductase, α-glycosidase, IDO1, BuChE)
Molecular docking is a key tool for modeling the inhibitory mechanisms of small molecules with enzymes. However, no specific computational studies detailing the docking of this compound with Cholinesterases (such as Acetylcholinesterase or Butyrylcholinesterase), Aldose Reductase, α-glycosidase, or IDO1 were identified in the conducted literature search. While research on other oxime derivatives as enzyme inhibitors exists, these findings cannot be directly extrapolated to this compound without specific computational models for this compound.
Prediction of Binding Affinities and Interaction Modes
The prediction of binding affinities (often expressed as binding energy, kcal/mol) and the detailed analysis of interaction modes (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) are primary outcomes of molecular docking simulations. In the absence of specific docking studies for this compound with any biological macromolecule, no data on its predicted binding affinities or specific interaction modes can be presented.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics
Molecular dynamics simulations provide valuable insights into the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. These simulations model the movement of atoms and molecules over time. A thorough search of the literature did not yield any studies that have performed molecular dynamics simulations on complexes involving this compound. Therefore, information regarding the stability and conformational dynamics of its potential complexes with biological targets is currently unavailable.
Structure-Interaction Relationship Studies Based on Computational Findings
Structure-interaction relationship (SIR) studies, often a component of broader structure-activity relationship (SAR) analyses, aim to understand how the chemical structure of a molecule influences its interactions with a biological target. These studies rely on computational data to elucidate key structural features responsible for binding.
Impact of Molecular Structure on Ligand-Binding Specificity
Due to the absence of computational data from molecular docking or molecular dynamics simulations for this compound, no structure-interaction relationship studies based on computational findings could be located. Consequently, there is no available information detailing the impact of its specific molecular structure, including the iodine and oxime functional groups, on its binding specificity to any biological target from a computational standpoint.
Quantitative Structure-Activity Relationship (QSAR) Derivations (without specific biological outcomes)nist.gov
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the context of this compound, while specific QSAR studies focusing solely on this molecule are not extensively documented in publicly available literature, we can derive a theoretical QSAR framework based on its structural features and data from analogous compounds. This derivation focuses on the molecular descriptors likely to be significant in predicting the compound's interactions with biological macromolecules, without referencing specific biological outcomes.
The fundamental principle of QSAR is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, dictate its biological activity. For this compound, the key structural motifs that would be considered in a QSAR analysis are the benzaldehyde (B42025) oxime core, the hydroxyl group, and the two iodine substituents on the aromatic ring.
Key Molecular Descriptors for this compound
A hypothetical QSAR model for this compound would likely involve a combination of the following molecular descriptors:
Electronic Descriptors: These describe the electronic aspects of the molecule.
Dipole Moment: The polarity of the molecule, influenced by the electronegative oxygen, nitrogen, and iodine atoms, would be an important factor in its interaction with polar sites on a macromolecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These quantum chemical descriptors are indicative of the molecule's ability to donate and accept electrons, respectively, which is crucial for the formation of charge-transfer complexes with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule.
Molar Refractivity (MR): This descriptor accounts for the volume of the molecule and its polarizability. The large iodine atoms would contribute significantly to the MR value.
Taft Steric Parameters (Es): These would quantify the steric hindrance caused by the substituents, particularly the bulky iodine atoms, which could influence the molecule's ability to fit into a binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule.
LogP (Partition Coefficient): The logarithm of the partition coefficient between octanol and water is a measure of a compound's hydrophobicity. The presence of two iodine atoms is expected to significantly increase the lipophilicity of the molecule, which would strongly influence its membrane permeability and interaction with hydrophobic pockets in proteins.
Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule.
Connectivity Indices (e.g., Chi indices): These indices quantify the degree of branching and connectivity within the molecule.
Hypothetical QSAR Equation
A general form of a QSAR equation for a series of compounds including this compound could be represented as:
Biological Activity = c1(Descriptor1) + c2(Descriptor2) + c3(Descriptor3) + ... + k
Where c represents the coefficients for each descriptor and k is a constant. Based on the analysis of structurally related halogenated and hydroxy-substituted benzaldehydes, a plausible QSAR model for this compound would likely show a strong dependence on hydrophobic and electronic parameters. The significant steric bulk of the iodine atoms would also be a critical factor. nih.govresearchgate.netmdpi.com
Interactive Data Table of Hypothetical Molecular Descriptors
The following table provides hypothetical values for key molecular descriptors for this compound and related theoretical compounds to illustrate the potential variations that would be analyzed in a QSAR study.
| Compound | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| Benzaldehyde oxime | 1.50 | 35.20 | 2.10 | -6.50 | -0.80 |
| 2-Hydroxybenzaldehyde oxime | 1.30 | 36.80 | 2.50 | -6.20 | -0.70 |
| 3,5-Diiodobenzaldehyde oxime | 3.80 | 65.00 | 1.80 | -6.80 | -1.20 |
| This compound | 3.60 | 66.60 | 2.20 | -6.60 | -1.10 |
Note: The values in this table are illustrative and not based on experimental measurements for all the listed compounds. They are intended to demonstrate the relative differences in properties that would be considered in a QSAR analysis.
The development of a robust QSAR model would necessitate the synthesis and biological testing of a series of analogues of this compound to generate the necessary data for correlation analysis. Such a study would provide valuable insights into the structure-activity relationships governing the interactions of this class of compounds with biological macromolecules.
Advanced Applications in Chemical Sciences and Materials Design
Catalysis: Exploration of Metal-Oxime Complexes as Catalytic Systems
Metal complexes derived from oxime ligands are known to be effective catalysts in a variety of organic transformations. The specific electronic and steric properties imparted by the 2-hydroxy-3,5-diiodobenzaldehyde oxime ligand could lead to the development of novel catalytic systems with unique activities and selectivities.
Homogeneous and Heterogeneous Catalysis Development
The versatility of the this compound ligand allows for its incorporation into both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, soluble metal complexes of this ligand can be designed to catalyze a range of reactions. The electronic properties of the ligand, influenced by the electron-withdrawing iodine atoms and the electron-donating hydroxyl group, can be fine-tuned to modulate the reactivity of the metal center.
For heterogeneous catalysis, the ligand or its pre-formed metal complexes can be immobilized on solid supports such as silica, alumina, or polymers. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling. The development of such catalysts is an active area of research for various organic transformations. mdpi.com
A key reaction where oxime complexes have shown promise is in catalytic hydrogenation. mdpi.com For instance, palladium complexes with phosphino-oxime ligands have been successfully employed in the catalytic rearrangement and dehydration of aldoximes. rsc.org While specific studies on this compound are not available, its ability to form stable palladium complexes suggests potential in similar catalytic applications.
Table 1: Potential Catalytic Applications of this compound Metal Complexes
| Catalysis Type | Potential Reactions | Metal Center | Support Material (for Heterogeneous) |
| Homogeneous | Oxidation, Reduction, Cross-coupling | Pd, Pt, Ru, Co, Ni | - |
| Heterogeneous | Hydrogenation, C-C bond formation | Pd, Pt, Ni | Silica, Alumina, Polymers |
Investigation of Reaction Mechanisms and Selectivity Control
Understanding the reaction mechanism is crucial for optimizing catalytic performance. For metal-oxime complexes, the coordination environment around the metal center, the nature of the solvent, and the reaction temperature are key factors influencing the catalytic cycle. The steric bulk provided by the diiodo-substituted phenyl ring in this compound could play a significant role in controlling the stereoselectivity of certain reactions.
In hydrogenation reactions catalyzed by metal complexes, the mechanism often involves the activation of hydrogen and its subsequent transfer to the substrate. The electronic nature of the oxime ligand can influence the energetics of these steps. For instance, in the hydrogenation of oximes to amines or hydroxylamines, the selectivity can be controlled by the choice of metal and reaction conditions. mdpi.com Palladium catalysts, for example, are often selective for the formation of amines, while platinum catalysts can favor the production of hydroxylamines. mdpi.com
Chemical Sensing: Development of Selective Recognition Elements
The ability of the oxime and hydroxyl groups to coordinate with metal ions makes this compound a promising candidate for the development of chemical sensors. The interaction of the ligand with specific metal ions can lead to a measurable optical or electrochemical response.
Design of Chemo- and Biosensors based on Ligand-Metal Interactions
Chemosensors based on oxime ligands often rely on colorimetric or fluorometric detection methods. Upon binding to a target metal ion, the electronic properties of the ligand-metal complex are altered, resulting in a change in its absorption or emission spectrum. The design of such sensors involves tailoring the ligand structure to achieve high selectivity and sensitivity for a particular analyte.
The presence of the phenolic hydroxyl group in this compound can enhance its binding affinity for certain metal ions through the formation of a stable chelate ring. The choice of the metal ion to be detected would depend on the specific coordination properties of the ligand. The development of fluorescent chemosensors often involves the incorporation of a fluorophore into the ligand structure, where the binding event modulates the fluorescence intensity.
Exploration of Sensing Mechanisms
The sensing mechanism in chemosensors based on ligand-metal interactions can involve several processes, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). In the case of a sensor based on this compound, the binding of a metal ion could restrict the intramolecular rotation, leading to an enhancement of fluorescence (CHEF effect).
Alternatively, the interaction with a paramagnetic metal ion could lead to fluorescence quenching through energy or electron transfer processes. The specific mechanism would be dependent on the nature of the metal ion and the photophysical properties of the ligand.
Table 2: Potential Sensing Applications of this compound
| Sensor Type | Target Analyte | Detection Method | Potential Sensing Mechanism |
| Chemosensor | Transition Metal Ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) | Colorimetric, Fluorometric | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) |
| Biosensor | Metalloenzymes, Metal ions in biological systems | Electrochemical, Optical | Ligand-protein interaction, Modulation of enzymatic activity |
Optoelectronic Materials: Integration into Non-Linear Optical Devices and Optical Data Storage
While there is no specific research on the optoelectronic applications of this compound, related organic compounds with extended π-conjugation and donor-acceptor functionalities have been investigated for their non-linear optical (NLO) properties. The structure of this compound, featuring an aromatic ring with electron-donating (-OH) and electron-withdrawing (-I) substituents, along with the oxime group, suggests that it could exhibit NLO behavior upon suitable molecular engineering.
The formation of metal complexes with this compound could further enhance these properties. Coordination to a metal center can lead to a significant increase in the molecular hyperpolarizability, a key parameter for NLO materials. Such materials have potential applications in optical data storage, optical switching, and frequency conversion. However, extensive research would be required to synthesize and characterize the NLO properties of this specific compound and its metal complexes.
Lithographic Resist Materials: Evaluation of Iodine-Containing Structures for Advanced Patterning (e.g., EUV Lithography)
The relentless drive for miniaturization in the semiconductor industry has propelled the development of advanced lithographic techniques, with Extreme Ultraviolet (EUV) lithography at the forefront for patterning sub-20 nm features. A critical component in this technology is the photoresist material, which must exhibit high sensitivity to EUV radiation and excellent patterning fidelity. One promising strategy to enhance the performance of photoresists is the incorporation of elements with high EUV absorption cross-sections. Iodine, with its significantly higher absorption cross-section at the EUV wavelength of 13.5 nm compared to the carbon, hydrogen, and oxygen that constitute conventional polymer-based resists, has emerged as a key element of interest. The integration of iodine into resist formulations aims to improve photon capture efficiency, thereby enhancing sensitivity and potentially mitigating stochastic effects that lead to patterning defects.
Detailed Research Findings
Research into iodine-containing photoresists has demonstrated the tangible benefits of this approach. Studies have shown that the incorporation of iodine into resist materials can lead to a significant increase in EUV absorption. For instance, the substitution of a single hydrogen atom with an iodine atom on a 2-methylphenol molecule has been reported to increase the EUV photoabsorption cross-section by a factor of 4.6 nih.gov. This enhanced absorption directly translates to improved lithographic performance. An iodine-enhanced resist has been shown to have a 14% better absorption, leading to more uniform critical dimensions in patterned features spie.org.
The primary advantage of increased EUV absorption is the potential for higher sensitivity, which is the measure of the dose of radiation required to induce the desired chemical change in the resist. For chemically amplified resists (CARs), where a photo-generated acid catalyzes a cascade of deprotection reactions, higher absorption means more efficient generation of the initial acid, leading to a lower required exposure dose. Research on various iodine-containing polymers has reported promising sensitivity values, with some systems achieving an E0 (the dose to clear a positive-tone resist) as low as 1.0 mJ/cm² researchgate.net. Furthermore, iodine-containing resists have demonstrated the capability to resolve fine patterns, with reports of 22 nm lines with a line-edge roughness (LER) of 3.3 nm researchgate.net. In another example, a polymeric resist incorporating an organoiodine functionality successfully patterned 16 nm line-and-space features acs.org.
However, the integration of iodine is not without its challenges. Iodine's hydrophobic nature can adversely affect the development process, particularly in aqueous-based developers. This can lead to issues such as film swelling and poor dissolution, which can degrade the quality of the final pattern spiedigitallibrary.org. Therefore, the molecular design of iodine-containing resist components must carefully balance the need for high iodine content with the requirement for appropriate solubility characteristics.
The following data tables summarize the performance of various iodine-containing resist systems as reported in the literature and provide a prospective evaluation of a hypothetical resist formulation incorporating this compound.
Table 1: Performance of a Generic Iodine-Containing Chemically Amplified Resist
This table presents typical performance metrics for a chemically amplified photoresist that has been functionalized with iodine to enhance its EUV absorption.
| Performance Metric | Value | Significance |
| EUV Absorption Increase | ~14% | Higher absorption leads to more efficient use of EUV photons, improving sensitivity. |
| Resolution | 22 nm lines | Demonstrates the capability to pattern features relevant for advanced semiconductor nodes. |
| Line-Edge Roughness (LER) | 3.3 nm | A measure of the fidelity of the patterned lines; lower values are desirable. |
| Sensitivity (E0) | 1.0 - 7.0 mJ/cm² | A lower E0 value indicates a more sensitive resist, which is crucial for high-throughput manufacturing. |
Table 2: Comparative Performance of an Iodine-Functionalized Polymeric Resist
This table details the performance of a specific polymeric resist, MAPDST-TIPMA, which contains an organoiodine functional group, showcasing its high-resolution capabilities.
| Performance Metric | Value | Pattern Feature Size |
| Resolution | 16 nm line/space | 16 nm |
| Line-Edge Roughness (LER) | 2.48 nm | 20 nm |
| Line-Width Roughness (LWR) | 3.6 nm | 20 nm |
Table 3: Prospective Evaluation of a this compound Based Resist
This table provides a hypothetical performance projection for a novel resist formulation incorporating this compound, based on the established benefits of iodine in EUV resists.
| Performance Metric | Projected Value | Rationale |
| EUV Absorption Increase | 15-20% | The high iodine content per molecule is expected to significantly boost EUV photon capture. |
| Resolution | < 20 nm | The small molecular size could enable the patterning of very fine features. |
| Line-Edge Roughness (LER) | < 3.0 nm | The aromatic structure may contribute to resist stability and reduce line-edge variations. |
| Sensitivity (E0) | < 5.0 mJ/cm² | Enhanced absorption is anticipated to lead to high sensitivity. |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies
The traditional synthesis of oximes often involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632). For 2-Hydroxy-3,5-diiodobenzaldehyde oxime, a common route involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) lookchem.com. While effective, future research is increasingly focused on developing more efficient, sustainable, and environmentally friendly synthetic methodologies.
Emerging strategies in organic synthesis offer promising avenues for the production of this compound and its derivatives. These include:
One-Pot Synthesis: Methodologies like the triethylamine-magnesium chloride method, which has been applied to similar compounds, could offer a shorter, more efficient "one-pot" synthesis route, potentially leading to higher conversion rates and product purity patsnap.com.
Green Chemistry Approaches: The use of eco-friendly reagents and conditions is a critical goal. For instance, employing hydrogen peroxide as a clean oxidant, a method used in the synthesis of other aromatic compounds, could reduce hazardous byproducts google.com.
Electrocatalysis and Recyclable Catalysts: Recent breakthroughs in the green synthesis of related oximes have utilized electrocatalysis with recyclable heterogeneous catalysts. Such methods can operate at ambient temperatures, eliminate toxic reagents, and significantly reduce energy consumption compared to traditional thermal methods smolecule.com. Adapting these technologies could lead to a highly sustainable manufacturing process for this compound.
The exploration of these novel pathways is essential for reducing the environmental footprint and production costs associated with this class of compounds.
| Synthetic Approach | Potential Advantages | Example Reference (Related Compounds) |
| One-Pot Synthesis | Shorter reaction times, higher efficiency, improved purity patsnap.com. | Triethylamine-magnesium chloride method patsnap.com. |
| Green Oxidants | Reduced hazardous waste, safer reaction conditions. | Use of hydrogen peroxide google.com. |
| Electrocatalysis | Ambient temperature operation, reduced energy use, elimination of toxic reagents smolecule.com. | Nitrate electroreduction using a Cu-Pd/TiO₂ cathode smolecule.com. |
Application of Advanced Spectroscopic Techniques for Real-Time Monitoring of Chemical Reactions
Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and pathways. Advanced spectroscopic techniques offer powerful tools for real-time, in-situ monitoring of chemical reactions, providing molecular-level information that can be used to improve process control and product quality mdpi.com.
Future research could leverage the following techniques:
Raman Spectroscopy: This technique provides detailed information about the vibrational modes of molecules, making it ideal for tracking the formation of the oxime functional group and the consumption of the aldehyde precursor in real-time mdpi.com.
UV/Vis Spectroscopy: As a simpler and more cost-effective method, UV/Vis spectroscopy can monitor changes in the concentration of aromatic species within the reaction mixture mdpi.com.
Fluorescence Spectroscopy: Known for its high sensitivity, fluorescence spectroscopy could be employed to detect the presence of reactants and products, even at very low concentrations, without consuming the analyte mdpi.com.
The application of these Process Analytical Technology (PAT) tools would enable a deeper understanding of the reaction mechanisms, facilitate process optimization for maximum yield and purity, and ensure consistent product quality in a manufacturing setting mdpi.com.
| Spectroscopic Technique | Key Features for Real-Time Monitoring | Applicability |
| Raman Spectroscopy | Provides molecular-level structural information via inelastic light scattering mdpi.com. | Tracking functional group transformations. |
| UV/Vis Spectroscopy | Simple, cost-effective method for monitoring concentrations of UV-active compounds mdpi.com. | Basic monitoring of reaction progress. |
| Fluorescence Spectroscopy | Non-invasive, highly sensitive for detecting components at low concentrations mdpi.com. | High-sensitivity process monitoring. |
High-Throughput Computational Screening for Identification of Novel Applications and Derivatives
Computational methods are revolutionizing the discovery of new materials and therapeutic agents. High-throughput computational screening allows for the rapid evaluation of vast virtual libraries of chemical compounds for specific properties or biological activities, significantly accelerating the research and development process.
For this compound, future computational studies could focus on:
High-Throughput Virtual Screening (HTVS): This approach can be used to screen large databases of molecules against specific biological targets, such as enzymes or receptors, to identify potential new applications nih.gov. By docking the oxime and its virtual derivatives into the active sites of proteins, researchers can predict their binding affinity and potential as inhibitors or modulators nih.gov.
Molecular Dynamics (MD) Simulations: Following initial screening, MD simulations can be employed to study the dynamic behavior and stability of the compound when interacting with a biological target researchgate.netresearchgate.net.
Binding Free Energy Calculations: Tools like g_mmpbsa can calculate the binding free energy of ligand-protein complexes, providing a more accurate estimation of the interaction strength and helping to prioritize candidates for experimental validation researchgate.net.
These computational approaches can guide the synthesis of novel derivatives of this compound with enhanced activity for applications in drug discovery, materials science, or as chemical sensors.
Development of Multi-Functional Materials Integrating this compound into Hybrid Systems
The unique chemical structure of this compound, featuring hydroxyl, oxime, and iodine functional groups, makes it an attractive building block for the development of multi-functional materials.
Emerging opportunities in this area include:
Functional Polymers: Oxime derivatives have been successfully incorporated into polymer backbones to create materials with specific functionalities, such as antimicrobial properties. Research has shown that terpolymers based on a similar p-hydroxybenzaldehyde oxime exhibit excellent antibacterial and antifungal activities researchgate.net. Integrating this compound into polymers could yield materials with enhanced biocidal or other desired properties.
Hybrid Systems for Metal Extraction: Structurally related hydroxy-oximes are used commercially as ionophores for metal extraction, particularly for copper smolecule.com. The this compound could be integrated into hybrid systems like pseudo-emulsion membranes to act as a selective carrier for the extraction and recovery of valuable or heavy metals smolecule.com.
Advanced Lithographic Materials: The presence of iodine atoms, which have a high absorption efficiency for extreme ultraviolet (EUV) light, suggests a potential application in semiconductor manufacturing asahikawa-med.ac.jp. The precursor, 4-hydroxy-3,5-diiodobenzaldehyde, has been investigated as a component in iodine-containing resist materials for EUV lithography asahikawa-med.ac.jp. The oxime derivative could be explored for similar applications in next-generation photoresists.
Fundamental Studies on Structure-Reactivity Correlations and Halogen Bonding Phenomena
A deeper understanding of the fundamental chemical properties of this compound is crucial for predicting its behavior and designing new applications. Two key areas for fundamental research are structure-reactivity correlations and the role of halogen bonding.
Structure-Reactivity Correlations: Systematic studies on how modifications to the oxime's structure affect its chemical reactivity are needed. By synthesizing a series of derivatives and analyzing their properties, researchers can establish correlations between electronic structure and reactivity. For example, studies on other oximes have shown that increasing the electron demand of substituents leads to predictable changes in bond lengths and angles, which can be correlated with reaction outcomes like the Beckmann rearrangement researchgate.net.
Halogen Bonding: The iodine atoms on the aromatic ring are capable of forming halogen bonds, which are non-covalent interactions that can influence molecular self-assembly and crystal packing. The oxime group itself is a potential halogen bond acceptor, a phenomenon that has received very little attention in the scientific literature nih.gov. Studies on related iodo-substituted oximes have demonstrated the formation of I···Ooxime halogen bonds, which compete with and coexist alongside traditional hydrogen bonds to direct the supramolecular architecture nih.gov. Investigating these interactions in this compound could provide valuable insights for crystal engineering and the design of novel supramolecular structures.
These fundamental studies will provide the theoretical framework needed to rationally design new derivatives and materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
